molecular formula C20H25N3O3 B5540633 N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B5540633
M. Wt: 355.4 g/mol
InChI Key: SHZWUSDVKWIBKL-KGENOOAVSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-[4-(Diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide involves multi-step chemical processes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, a compound with a similar structure, was achieved in three steps with an overall chemical yield of 75-84% (Gao et al., 2014).

Molecular Structure Analysis

X-ray diffraction techniques, IR-NMR spectroscopy, and quantum chemical computational methods are typically used to characterize the molecular structure of such compounds. For example, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was studied using these methods, revealing details about its crystal structure and molecular geometry (Inkaya et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds can be inferred from molecular electrostatic potential (MEP) surface maps and theoretical calculations. These studies help in understanding the chemical reactivity of the molecule (Demir et al., 2015).

Physical Properties Analysis

The physical properties, including crystallographic data and hydrogen bonding patterns, are essential for understanding the behavior of these compounds in various conditions. Studies like those on 2-(4-methoxyphenoxy)acetohydrazide provide insights into bond lengths, angles, and crystal packing (Liu & Gao, 2012).

Chemical Properties Analysis

Chemical properties, such as antioxidant properties, can be determined using various tests. For example, the DPPH free radical scavenging test was used to determine the antioxidant properties of a related compound (Demir et al., 2015).

Scientific Research Applications

Antimicrobial and Antitumor Applications

N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide and its derivatives have shown potential in antimicrobial and antitumor applications. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol, including N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, they were screened for their antiproliferative activity against human tumor cell lines, showing significant inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of research. Fuloria et al. (2009) focused on synthesizing compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide. These were evaluated for antibacterial and antifungal activities, highlighting the diverse applications of such compounds in biological systems (Fuloria et al., 2009).

Optical and Electronic Properties

Research on the optical and electronic properties of related compounds has also been conducted. Naseema et al. (2010) studied three hydrazones with potential applications in nonlinear optics, indicating their suitability for use in optical devices like optical limiters and switches. These compounds showed promising results in single beam z-scan technique experiments, furthering our understanding of their practical applications in optical technologies (Naseema et al., 2010).

Computational QSAR Analysis

QSAR (Quantitative Structure-Activity Relationship) analysis has been employed to evaluate related compounds for their cytotoxicity. Coleman et al. (2003) conducted a study on N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds, utilizing computational QSAR analysis for toxicity evaluation. This approach helps in designing future compounds with lower toxicity and higher activity against targeted diseases like tuberculosis (Coleman et al., 2003).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-23(5-2)17-12-10-16(11-13-17)14-21-22-20(24)15-26-19-9-7-6-8-18(19)25-3/h6-14H,4-5,15H2,1-3H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZWUSDVKWIBKL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide

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